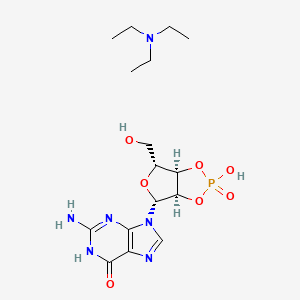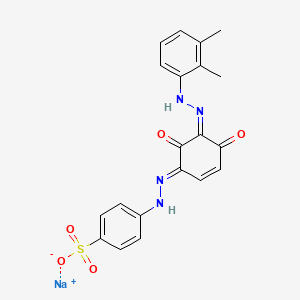![molecular formula C₂₃H₃₂O₅ B1146785 (2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3 CAS No. 1114834-63-7](/img/no-structure.png)
(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyran derivatives involves enantiospecific processes starting from hydroxybutanoates, leading to compounds with high enantiomeric excess, indicating a sophisticated control over the stereochemistry during synthesis (Deschenaux et al., 1989). Additionally, synthesis techniques have been developed to obtain pyran derivatives through reactions involving different catalysts and conditions, emphasizing the diversity of methods available for obtaining complex organic structures (Hanzawa et al., 2012).
Molecular Structure Analysis
Molecular structure characterization often relies on spectroscopic and crystallographic techniques. For instance, Ru(II) complexes with 2-hydroxy-benzoic acid derivatives show specific crystal structural features that provide insights into the molecular geometry and potential interaction sites (Chitrapriya et al., 2011). These studies are crucial for understanding the molecular basis of the compound's reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving pyran derivatives can lead to a variety of products depending on the reaction conditions and reactants used. For example, ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate reacts with nitrobenzaldehydes to produce styryl derivatives, showcasing the versatility of pyran compounds in synthetic chemistry (Bombarda et al., 1992).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined through rigorous testing and analysis. For instance, the study of hydrogen bonding in pyridinone derivatives provides valuable information on the physical interactions that could affect the compound's solubility and stability (Dobbin et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, potential for forming derivatives, and behavior under various chemical conditions, are fundamental for understanding the compound's applications. The synthesis and reactivity of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates highlight the compound's versatility and potential for modification (Mosti et al., 1994).
Aplicaciones Científicas De Investigación
Enantiospecific Synthesis
The compound has been utilized in enantiospecific synthesis. For example, Deschenaux et al. (1989) demonstrated the synthesis of enantiomers (−)-(2S)- and (+)-(2R)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid from (+)-(3S) and (−)-(3R)-3-hydroxybutanoates. This shows the compound's relevance in stereoselective chemical reactions (Deschenaux et al., 1989).
Synthesis of Tetrahydroquinoline Derivatives
Bombarda et al. (1992) used a related compound in the synthesis of tetrahydroquinoline derivatives. This indicates the compound's utility in creating complex molecular structures, which could have implications in pharmaceutical and synthetic chemistry (Bombarda et al., 1992).
Stereocontrolled Synthesis
Darley et al. (2003) utilized the compound in the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, an important intermediate in the methylcitrate cycle in bacteria and fungi. This highlights the compound's role in synthesizing biologically significant molecules (Darley et al., 2003).
Prins-Type Cyclization
Fráter et al. (2004) discussed the use of a related compound in Prins-type cyclization of oxonium ions. This application is crucial in organic chemistry for the synthesis of various complex molecules (Fráter et al., 2004).
Synthesis of Novel Compounds from Marine Fungus
Wu et al. (2010) identified new compounds from marine fungus Penicillium sp., which included a compound structurally related to (2S)-2-Methylbutanoic Acid. This indicates potential for discovering novel natural products with unique properties (Wu et al., 2010).
Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives
Ghashang et al. (2013) utilized a related compound in the synthesis of chromeno[2,3-d]pyrimidinone derivatives. These derivatives have potential applications in medicinal chemistry (Ghashang et al., 2013).
Renin Inhibitors
Thaisrivongs et al. (1987) described the use of a compound similar to (2S)-2-Methylbutanoic Acid in the design of renin inhibitors, showcasing its importance in the development of therapeutic agents (Thaisrivongs et al., 1987).
Propiedades
Número CAS |
1114834-63-7 |
|---|---|
Nombre del producto |
(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3 |
Fórmula molecular |
C₂₃H₃₂O₅ |
Peso molecular |
388.5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)

